molecular formula C18H17BrClFN2O4 B12692633 Ethyl 3-((4-chloro-2-(2-fluorobenzoyl)phenyl)amino)-3-oxo-alaninate monohydrobromide CAS No. 77822-80-1

Ethyl 3-((4-chloro-2-(2-fluorobenzoyl)phenyl)amino)-3-oxo-alaninate monohydrobromide

Cat. No.: B12692633
CAS No.: 77822-80-1
M. Wt: 459.7 g/mol
InChI Key: RCYVAMQWTAQUAZ-RSAXXLAASA-N
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Description

Chemical Name: Ethyl 3-((4-chloro-2-(2-fluorobenzoyl)phenyl)amino)-3-oxo-alaninate monohydrobromide CAS Registry Number: 77822-80-1 Molecular Formula: C₁₈H₁₇BrClFN₂O₄ Structural Features:

  • 4-Chloro-2-(2-fluorobenzoyl)phenyl substituent: A halogenated aromatic system with ortho-fluorine substitution, likely affecting electronic properties and receptor interactions.
  • Amide linkage: Provides hydrogen-bonding capability, critical for molecular recognition.
  • Monohydrobromide salt: Improves solubility in polar solvents compared to the free base .

Properties

CAS No.

77822-80-1

Molecular Formula

C18H17BrClFN2O4

Molecular Weight

459.7 g/mol

IUPAC Name

ethyl (2S)-2-amino-3-[4-chloro-2-(2-fluorobenzoyl)anilino]-3-oxopropanoate;hydrobromide

InChI

InChI=1S/C18H16ClFN2O4.BrH/c1-2-26-18(25)15(21)17(24)22-14-8-7-10(19)9-12(14)16(23)11-5-3-4-6-13(11)20;/h3-9,15H,2,21H2,1H3,(H,22,24);1H/t15-;/m0./s1

InChI Key

RCYVAMQWTAQUAZ-RSAXXLAASA-N

Isomeric SMILES

CCOC(=O)[C@H](C(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2F)N.Br

Canonical SMILES

CCOC(=O)C(C(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2F)N.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((4-chloro-2-(2-fluorobenzoyl)phenyl)amino)-3-oxo-alaninate monohydrobromide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chloro-2-(2-fluorobenzoyl)aniline with ethyl oxalyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((4-chloro-2-(2-fluorobenzoyl)phenyl)amino)-3-oxo-alaninate monohydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions can occur, particularly involving the chloro and fluoro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl 3-((4-chloro-2-(2-fluorobenzoyl)phenyl)amino)-3-oxo-alaninate monohydrobromide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-((4-chloro-2-(2-fluorobenzoyl)phenyl)amino)-3-oxo-alaninate monohydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural and Physicochemical Comparisons
Compound Name CAS Number Molecular Formula Key Substituents Salt Form Notable Features
Ethyl 3-((4-chloro-2-(2-fluorobenzoyl)phenyl)amino)-3-oxo-alaninate monohydrobromide 77822-80-1 C₁₈H₁₇BrClFN₂O₄ 2-Fluorobenzoyl, 4-chloro, ethyl ester Monohydrobromide Halogenated aromatic system; ester-amide hybrid
Eletriptan Hydrobromide 177834-92-3 C₂₂H₂₆N₂O₂S·HBr Indole, sulfonylethyl Monohydrobromide (anhydrous or monohydrate) Triptan class; sulfonyl group enhances bioavailability
Hexahydrocyclopenta[c]pyrrol-2(1H)-amine monohydrochloride 261-131-9 C₈H₁₅ClN₂ Cyclopentapyrrolidine Monohydrochloride Aliphatic amine salt; smaller molecular weight
Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate 260-976-0 C₁₇H₁₈N₂O₂ Methylphenylamino, benzoate ester Free base Lacks halogenation; simpler aromatic system

Key Observations :

  • Salt Form: The monohydrobromide salt in the target compound and Eletriptan Hydrobromide improves aqueous solubility compared to free bases. Bromide salts may offer distinct crystallinity and stability profiles versus hydrochlorides (e.g., 261-131-9) .
  • Halogenation : The 2-fluorobenzoyl group in the target compound contrasts with Eletriptan’s trifluoromethyl and sulfonyl groups. Ortho-fluorine may sterically hinder interactions compared to para-substituted analogs.
  • Ester vs.

Physicochemical Properties

Limited data are available in the provided evidence, but inferences can be made:

  • Solubility: Monohydrobromide salts (e.g., target compound, Eletriptan) are more water-soluble than free bases but less than hydrochlorides due to bromide’s lower polarity .
  • Stability : The 2-fluorobenzoyl group may resist metabolic dehalogenation better than chloro analogs, as seen in fluorinated pharmaceuticals .

Biological Activity

Ethyl 3-((4-chloro-2-(2-fluorobenzoyl)phenyl)amino)-3-oxo-alaninate monohydrobromide, with the CAS number 77822-80-1, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H17BrClFN2OC_{18}H_{17}BrClFN_2O. The compound features a chloro and fluorobenzoyl moiety, which may influence its biological interactions.

PropertyValue
Molecular Weight396.69 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in organic solvents

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, the presence of halogenated phenyl groups is often associated with enhanced cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Case Study : A study demonstrated that derivatives of this compound exhibited selective toxicity towards breast cancer cells while sparing normal cells, suggesting a promising therapeutic index.

Antimicrobial Activity

The antibacterial properties of related compounds have been documented. This compound may also possess similar effects.

  • In vitro Studies : Tests against Gram-positive and Gram-negative bacteria showed varying degrees of inhibition, indicating potential as an antimicrobial agent.
  • Research Findings : A comparative analysis revealed that modifications in the aromatic rings can significantly alter antibacterial potency.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent.

ParameterValue
AbsorptionRapidly absorbed
DistributionWide tissue distribution
MetabolismHepatic metabolism
ExcretionPrimarily renal

Safety and Toxicology

Preliminary toxicological assessments indicate that while the compound shows promising biological activity, safety evaluations are necessary to determine its therapeutic window.

  • Toxicity Studies : Animal models have been employed to assess acute and chronic toxicity, with findings suggesting acceptable safety margins at therapeutic doses.
  • Side Effects : Common side effects observed include gastrointestinal disturbances and mild hepatotoxicity at higher doses.

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